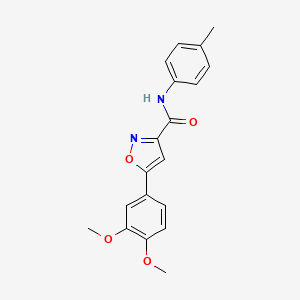![molecular formula C18H17N3O4S B4507427 ethyl (2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4507427.png)
ethyl (2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
説明
Ethyl (2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.09397721 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Agents Synthesis
- The compound is involved in the synthesis of new quinazolines with potential as antimicrobial agents. One study describes the synthesis of compounds that exhibited antibacterial and antifungal activities against various pathogens, including E. coli and Staphylococcus aureus, showcasing its significance in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Chemical Reactions and Derivatives
- Research has been conducted on the chemical reactions of compounds similar to ethyl (2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate. These studies contribute to the understanding of chemical behaviors and the formation of various derivatives, which are crucial for the development of novel compounds in medicinal chemistry (Deady, Mackay, & Werden, 1989).
Synthesis of Antimicrobial Compounds
- The compound is used in synthesizing various antimicrobial compounds, indicating its importance in addressing microbial resistance and developing new antibiotics. One study highlights the synthesis of thiazolidin derivatives showing significant inhibition of bacterial and fungal growth (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Cytotoxicity Against Cancer Cell Lines
- Research on derivatives of this compound indicates their potential in cancer treatment. For instance, a derivative showed cytotoxic activity against human cancer cell lines, suggesting its possible application in oncology (Riadi et al., 2021).
Antimicrobial Activity and Molecular Docking Studies
- Studies also involve assessing the antimicrobial activity of synthesized compounds and conducting molecular docking studies to explore their interactions with biological targets. This is vital for drug discovery and understanding the compound's potential as a therapeutic agent (Abdel-Mohsen, 2014).
Spectroscopic Analysis for Drug Design
- Spectroscopic techniques like FT-IR, NMR, and molecular docking are used to analyze derivatives of this compound, providing insights into their structure and potential as drug candidates (El-Azab et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[2-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-3-25-15(22)8-11-10-26-18(19-11)20-16(23)14-9-21(2)17(24)13-7-5-4-6-12(13)14/h4-7,9-10H,3,8H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKAVZQAYYBCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-methoxyphenyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4507347.png)
![N-(3-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507357.png)
![N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4507362.png)

amino]benzoic acid](/img/structure/B4507381.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B4507385.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-6-ylacetamide](/img/structure/B4507396.png)
![N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4507404.png)
![1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4507407.png)
![2'-(2-methoxyethyl)-N-(6-methyl-2-pyridinyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4507436.png)

![isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4507463.png)
![1-(2,6-dichlorophenyl)-N-[2-(1-methyl-4-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4507468.png)
